(N-sulfamoylanilino)benzene
Overview
Description
(N-sulfamoylanilino)benzene, also known as N,N-Diphenyl Sulfamide, is used in the preparation of aryl-substituted sulfamides . It has a molecular weight of 248.3 and a molecular formula of C12H12N2O2S .
Molecular Structure Analysis
The molecular structure of (N-sulfamoylanilino)benzene can be represented by the canonical SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N . The molecule is composed of a benzene ring with a sulfamoyl group attached . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis
While specific chemical reactions involving (N-sulfamoylanilino)benzene are not detailed in the search results, benzene rings are known to undergo a variety of reactions. These include electrophilic aromatic substitution reactions, the Wolff-Kishner and Clemmensen reductions of ketones, and others .Scientific Research Applications
C-H Amination and Cross-Coupling Reactions
(N-sulfamoylanilino)benzene and related compounds are utilized in organic synthesis, particularly in C-H amination and cross-coupling reactions. For instance, benzene-fused cyclic sulfamates, which are prepared through selective C-H amination, engage in nickel-catalyzed cross-coupling reactions with aryl- and alkyl-Grignard reagents. These processes enable the formation of functional amine derivatives and demonstrate the versatility of C-H amination in synthesis (Wehn & DuBois, 2005).
Catalytic Applications in Organic Synthesis
Sulfamoylanilino compounds, such as N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide), are used as catalysts in the tetrahydropyranylation of alcohols and phenols. This catalytic application is significant for facilitating reactions under mild conditions, enhancing the scope of organic synthesis (Khazaei, Rostami, & Mahboubifar, 2007).
Role in Molecular Electronics
In the field of molecular electronics, compounds like benzene-1,4-dithiol, which are structurally related to (N-sulfamoylanilino)benzene, have been studied for their conductive properties. Research on such molecules has led to a deeper understanding of charge transport at a molecular level, which is crucial for the development of molecular-scale electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Antimicrobial and Anticancer Applications
Sulfonamide metal complexes, such as those derived from benzene sulfonamide, show promising results as antimicrobial agents. Additionally, computational and molecular docking studies of benzene sulfonamide derivatives have indicated potential as anticancer agents, specifically against breast carcinoma cell lines (Pervaiz et al., 2020; Mohamed et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(N-sulfamoylanilino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRIMGJUBFEWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974223 | |
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(N-sulfamoylanilino)benzene | |
CAS RN |
587-14-4 | |
Record name | Sulfamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diphenylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.